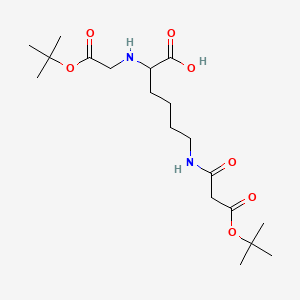
Mono-tert-butyl Malonate-(N-Boc)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-tert-butyl Malonate-(N-Boc)-L-lysine: is a compound that combines the structural features of mono-tert-butyl malonate and N-Boc-L-lysine. This compound is often used as a synthetic intermediate in organic chemistry due to its unique reactivity and protective groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Mono-tert-butyl Malonate-(N-Boc)-L-lysine typically involves the reaction of mono-tert-butyl malonate with N-Boc-L-lysine under specific conditions. The tert-butyl group serves as a protective group for the malonate, while the N-Boc group protects the lysine. The synthesis can be carried out using various reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions: Mono-tert-butyl Malonate-(N-Boc)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Mono-tert-butyl Malonate-(N-Boc)-L-lysine is used as a synthetic intermediate in the preparation of various organic compounds. It is particularly useful in the synthesis of complex molecules due to its protective groups.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein modifications. The protective groups allow for selective reactions, making it a valuable tool in biochemical studies.
Medicine: Its unique structure allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and protective groups make it suitable for large-scale synthesis.
Mécanisme D'action
The mechanism of action of Mono-tert-butyl Malonate-(N-Boc)-L-lysine involves its ability to undergo selective chemical reactions due to the presence of protective groups. The tert-butyl group protects the malonate moiety, while the N-Boc group protects the lysine. These protective groups can be selectively removed under specific conditions, allowing for targeted modifications of the compound .
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and proteins. Its reactivity allows it to participate in biochemical pathways, leading to the formation of specific products .
Comparaison Avec Des Composés Similaires
Mono-tert-butyl Malonate: A simpler compound with similar reactivity but lacking the lysine moiety.
N-Boc-L-lysine: A compound with protective groups similar to Mono-tert-butyl Malonate-(N-Boc)-L-lysine but without the malonate moiety
Uniqueness: this compound is unique due to its combination of protective groups and functional moieties. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and biochemical research .
Propriétés
Formule moléculaire |
C19H34N2O7 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H34N2O7/c1-18(2,3)27-15(23)11-14(22)20-10-8-7-9-13(17(25)26)21-12-16(24)28-19(4,5)6/h13,21H,7-12H2,1-6H3,(H,20,22)(H,25,26) |
Clé InChI |
PFJVVARLUFCZBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(=O)NCCCCC(C(=O)O)NCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















